

# Spectral Data Analysis of 7,7-Dimethyloctanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 7,7-Dimethyloctanoic acid

Cat. No.: B1221793

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **7,7-dimethyloctanoic acid** (CAS No: 26896-20-8), a branched-chain carboxylic acid. The information presented herein is intended to support research, drug development, and quality control activities by offering detailed spectral data, experimental methodologies, and a clear workflow for analysis.

## Mass Spectrometry Data

Mass spectrometry of **7,7-dimethyloctanoic acid** is crucial for confirming its molecular weight and elucidating its fragmentation patterns. The molecular ion peak is expected at a mass-to-charge ratio ( $m/z$ ) of 172, corresponding to its molecular weight.<sup>[1]</sup> High-resolution mass spectrometry can provide an exact mass of 172.146329876 daltons.<sup>[1]</sup> A characteristic fragmentation pattern would likely involve the loss of the carboxylic acid group.<sup>[1]</sup>

Predicted Mass Spectrum	
m/z	Interpretation
172	Molecular Ion [M] <sup>+</sup>
157	Loss of methyl group [M-CH <sub>3</sub> ] <sup>+</sup>
127	Loss of carboxylic acid group [M-COOH] <sup>+</sup>
57	tert-Butyl cation [(CH <sub>3</sub> ) <sub>3</sub> C] <sup>+</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **7,7-dimethyloctanoic acid**. Although specific spectral data in literature is limited, characteristic resonances can be predicted based on its structure.<sup>[1]</sup>

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. A key feature would be a singlet for the six chemically equivalent protons of the geminal dimethyl groups at the C7 position.<sup>[1]</sup> The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically between 10-12 ppm.<sup>[2][3]</sup>

Predicted  $^1\text{H}$  NMR  
Data (Solvent:  
 $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5	Broad Singlet	1H	-COOH
~2.3	Triplet	2H	-CH <sub>2</sub> -COOH (C2)
~1.6	Multiplet	2H	-CH <sub>2</sub> - (C3)
~1.3	Multiplet	6H	-CH <sub>2</sub> - (C4, C5, C6)
~0.9	Singlet	6H	-C(CH <sub>3</sub> ) <sub>2</sub> (C7-CH <sub>3</sub> )
~0.85	Singlet	3H	-C(CH <sub>3</sub> ) <sub>2</sub> -CH <sub>3</sub> (C8)

 $^{13}\text{C}$  NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm.[\[3\]](#)[\[4\]](#)

Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Assignment
~180	-COOH (C1)
~43	-CH <sub>2</sub> - (C6)
~39	-CH <sub>2</sub> - (C2)
~34	-C(CH <sub>3</sub> ) <sub>2</sub> (C7)
~29	-CH <sub>3</sub> (C8)
~29	-CH <sub>2</sub> - (C4)
~25	-CH <sub>2</sub> - (C5)
~23	-CH <sub>2</sub> - (C3)

## Infrared (IR) Spectroscopy Data

The infrared spectrum of **7,7-dimethyloctanoic acid** is characterized by absorptions typical of a carboxylic acid. A very broad absorption band is expected in the region of 2500 to 3300  $\text{cm}^{-1}$  due to the O-H stretching of the carboxylic acid, which overlaps with the C-H stretching vibrations.<sup>[1]</sup> A strong carbonyl (C=O) stretch is anticipated around 1700-1725  $\text{cm}^{-1}$ .<sup>[1][3]</sup>

Predicted Infrared (IR) Absorption Data	
Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Vibration
3300-2500 (broad)	O-H stretch (Carboxylic Acid)
2960-2850	C-H stretch (Alkyl)
~1710 (strong)	C=O stretch (Carboxylic Acid)
~1465	C-H bend (Alkyl)
~1300	C-O stretch
~920 (broad)	O-H bend

## Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectral analysis of **7,7-dimethyloctanoic acid**.

### Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** For analysis of fatty acids by GC, derivatization is often necessary to increase volatility. A common method is the conversion to fatty acid methyl esters (FAMES). Alternatively, derivatization with reagents like pentafluorobenzyl (PFB) bromide can be used.<sup>[5][6]</sup>
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **GC Conditions:**

- Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.
- Injection: Splitless injection is typically used for sensitive analysis.
- Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp up to 250-300°C.<sup>[7]</sup>
- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 40-400.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **7,7-dimethyloctanoic acid** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For carboxylic acids, dissolving the sample in deuterium oxide (D<sub>2</sub>O) can confirm the acidic proton signal, as it will exchange with deuterium and disappear from the spectrum.<sup>[4][8]</sup>
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition Parameters:
  - <sup>1</sup>H NMR: Standard pulse sequence, with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Proton-decoupled pulse sequence.

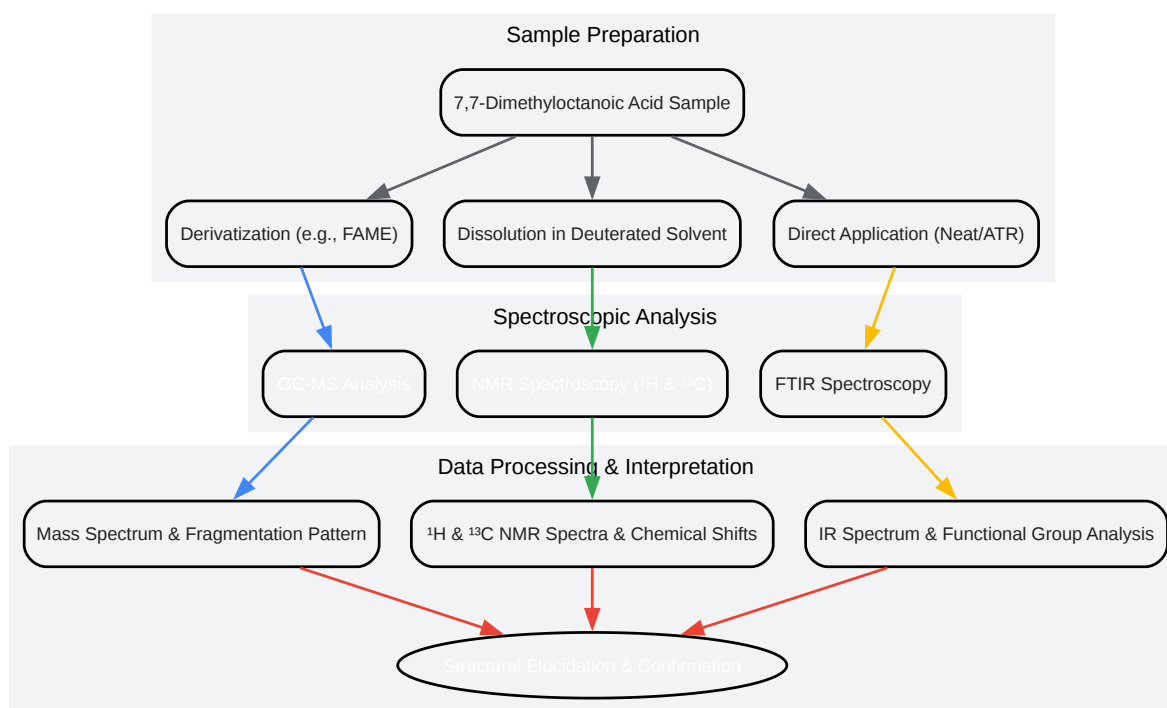
## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **7,7-dimethyloctanoic acid** is a liquid or low-melting solid at room temperature, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Collection:
  - Collect a background spectrum of the empty sample holder or clean ATR crystal.[\[9\]](#)
  - Collect the sample spectrum.
  - The data is typically presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). The typical mid-IR range is  $4000\text{--}400\text{ cm}^{-1}$ .[\[10\]](#)[\[11\]](#)

## Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of **7,7-dimethyloctanoic acid**.



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Caption: Workflow for the spectral analysis of **7,7-dimethyloctanoic acid**.

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